molecular formula C22H17ClN4O3S B11268032 Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11268032
M. Wt: 452.9 g/mol
InChI Key: ZGMNMVRQIJXERU-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a sulfur-containing reagent is used.

    Acetamido group addition: This step involves the formation of an amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazolo[1,5-a]pyrazine derivatives.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[1,5-a]pyrazine systems.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pyrazolo[1,5-a]pyrazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activity.

    Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core, known for their potential medicinal applications.

    Indole Derivatives: These compounds also feature a fused ring system and have diverse biological activities.

Uniqueness

Methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is unique due to the specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H17ClN4O4C_{22}H_{17}ClN_{4}O_{4}, with a molecular weight of approximately 436.86 g/mol. It features a pyrazolo[1,5-a]pyrazine core structure that is modified with various functional groups, contributing to its biological properties.

PropertyValue
Molecular FormulaC22H17ClN4O4
Molecular Weight436.86 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to inhibit various kinases, which are critical in many signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have demonstrated inhibitory effects on the AKT pathway, a key regulator in cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit kinases such as AKT2/PKBβ, which are implicated in glioma and other cancers.
  • Anticancer Activity : Its structural components suggest potential activity against various cancer cell lines, particularly glioblastoma.

Biological Activity Studies

Recent studies have explored the biological activities of related pyrazolo compounds and their derivatives. For example:

  • Anticancer Properties : A study highlighted that related pyrazolo compounds exhibited significant cytotoxicity against glioblastoma cells while being less toxic to non-cancerous cells. The compound 4j , a derivative with structural similarities, showed low micromolar activity against kinase AKT2/PKBβ and inhibited neurosphere formation in glioma stem cells .
  • In Vitro Studies : In vitro assays demonstrated that this compound could effectively modulate cellular signaling pathways involved in tumor growth and survival.
  • Case Studies : Specific case studies involving similar compounds indicate promising results in inhibiting tumor growth and enhancing apoptosis in cancer cell lines .

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for development as:

  • Anticancer Agent : Targeting specific kinases involved in oncogenic pathways.
  • Therapeutic for Neurological Disorders : Due to its effects on cellular signaling pathways that may influence neuroprotection and neurogenesis.

Properties

Molecular Formula

C22H17ClN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 4-[[2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C22H17ClN4O3S/c1-30-22(29)15-4-8-17(9-5-15)25-20(28)13-31-21-19-12-18(26-27(19)11-10-24-21)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,25,28)

InChI Key

ZGMNMVRQIJXERU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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